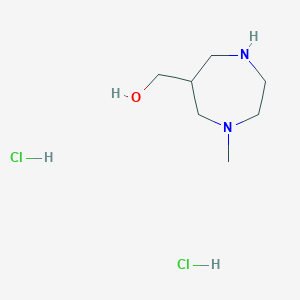
(1-Methyl-1,4-diazepan-6-yl)methanol dihydrochloride
Overview
Description
“(1-Methyl-1,4-diazepan-6-yl)methanol dihydrochloride” is a chemical compound with the linear formula C7H16O1N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2O/c1-9-3-2-8-4-7 (5-9)6-10/h7-8,10H,2-6H2,1H3 . This indicates that the compound has a seven-membered ring with two nitrogen atoms and one oxygen atom.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 144.22 . The storage temperature is 4 degrees Celsius . It is an oil in its physical form .Scientific Research Applications
Asymmetric Synthesis and Chemical Transformations
Research by Dekeukeleire et al. (2012) focused on the asymmetric synthesis of 4-formyl-1-(ω-haloalkyl)-β-lactams and their transformation into functionalized piperazines and 1,4-diazepanes. This work showcases the versatility of diazepane derivatives in synthesizing complex molecules, potentially offering routes for the synthesis of pharmacologically relevant compounds Dekeukeleire et al., 2012.
Catalytic Applications
A study by Ahmed et al. (2020) highlighted the improved heterogeneous catalytic conversion of methane to methanol under ambient conditions using ligands related to the diazepane structure. This research indicates the potential use of diazepane derivatives in enhancing catalytic efficiency for important chemical conversions, suggesting applications in green chemistry and sustainable energy solutions Ahmed et al., 2020.
Antiproliferative Activity
Research into diazepane derivatives for medical applications has also been conducted. Liszkiewicz (2002) studied the synthesis and in vitro antiproliferative activity of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones, demonstrating the potential of these compounds in cancer research and therapy Liszkiewicz, 2002.
Novel Synthetic Routes and Molecular Structures
Fesenko and Shutalev (2014) developed novel synthesis routes for 2,3-dihydro-1H-1,3-diazepin-2-ones, showcasing the chemical flexibility of diazepane derivatives and their potential in creating new molecular structures with unique properties Fesenko & Shutalev, 2014.
Safety and Hazards
properties
IUPAC Name |
(1-methyl-1,4-diazepan-6-yl)methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9-3-2-8-4-7(5-9)6-10;;/h7-8,10H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIKSJGXYAYJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC(C1)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



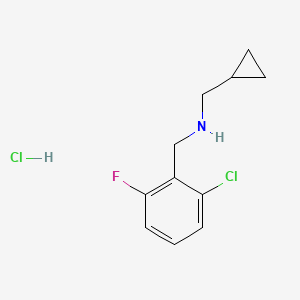

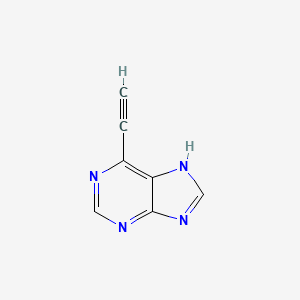

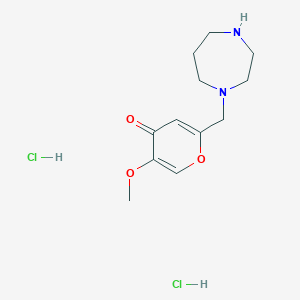
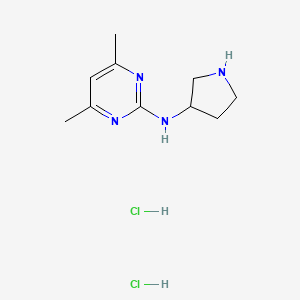
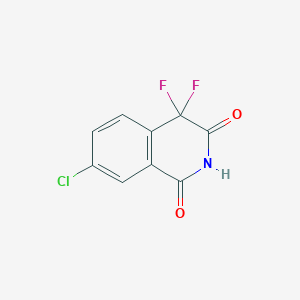
![4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1489983.png)
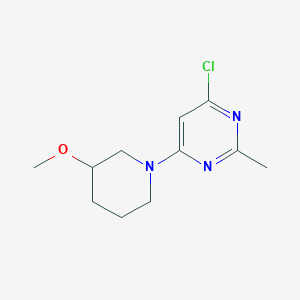
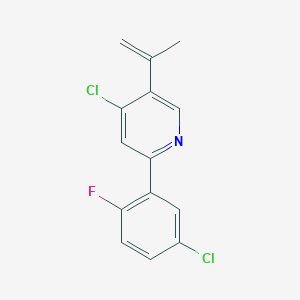
![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489988.png)


![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)